molecular formula C40H63N7O16 B11829377 MP-PEG4-VK(Boc)G-OSu

MP-PEG4-VK(Boc)G-OSu

Cat. No.: B11829377
M. Wt: 898.0 g/mol
InChI Key: PACRZKFVWJUBCK-GOOPYHEFSA-N
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Description

MP-PEG4-VK(Boc)G-OSu is a biomedical chemical widely used in the biomedical industry. It is a structurally modified polyethylene glycol (PEG) compound that incorporates VK(Boc)G-OSu functional groups. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MP-PEG4-VK(Boc)G-OSu involves multiple steps, including the incorporation of polyethylene glycol (PEG) and VK(Boc)G-OSu functional groups. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and integrity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

MP-PEG4-VK(Boc)G-OSu undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved linker and the released drug molecule. These products are crucial for the efficacy of antibody-drug conjugates in targeted drug delivery systems .

Scientific Research Applications

MP-PEG4-VK(Boc)G-OSu has a wide range of applications in scientific research, including:

Mechanism of Action

MP-PEG4-VK(Boc)G-OSu functions as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable under specific conditions within the target cells. This cleavage releases the conjugated drug, allowing it to exert its therapeutic effects. The molecular targets and pathways involved include the specific binding of the antibody to the target cells and the subsequent internalization and cleavage of the linker .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • DBCO-PEG4-vc-PAB-(PEG2)-Duocarmycin TM
  • MC-Val-Cit-PAB-carfilzomib
  • Fmoc-DAP-N3

Uniqueness

MP-PEG4-VK(Boc)G-OSu stands out due to its unique combination of polyethylene glycol and VK(Boc)G-OSu functional groups, which provide enhanced stability and cleavability. This makes it particularly effective in the synthesis of antibody-drug conjugates for targeted drug delivery .

Properties

Molecular Formula

C40H63N7O16

Molecular Weight

898.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetate

InChI

InChI=1S/C40H63N7O16/c1-27(2)36(45-30(49)14-18-58-20-22-60-24-25-61-23-21-59-19-16-41-29(48)13-17-46-31(50)9-10-32(46)51)38(56)44-28(8-6-7-15-42-39(57)62-40(3,4)5)37(55)43-26-35(54)63-47-33(52)11-12-34(47)53/h9-10,27-28,36H,6-8,11-26H2,1-5H3,(H,41,48)(H,42,57)(H,43,55)(H,44,56)(H,45,49)/t28-,36-/m0/s1

InChI Key

PACRZKFVWJUBCK-GOOPYHEFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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